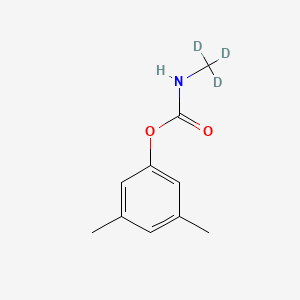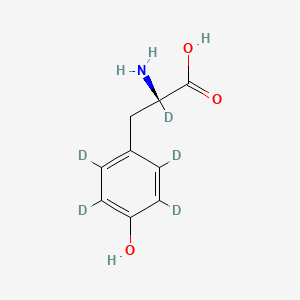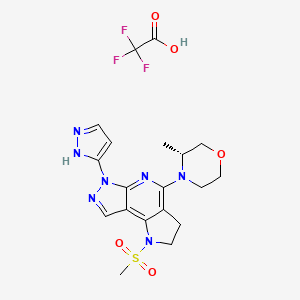
Atr-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-18 is an orally active inhibitor of ataxia telangiectasia and Rad3-related kinase, with an inhibitory concentration (IC50) of 0.69 nanomolar. This compound has demonstrated significant anti-proliferative effects in LoVo cells, with an IC50 of 37.34 nanomolar, and has shown promising anti-tumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-18 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and potential therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
Atr-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides are used, usually in polar aprotic solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
Atr-IN-18 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related kinase and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate its anti-proliferative and anti-tumor activities, particularly in cancer research.
Medicine: Explored as a potential therapeutic agent for treating cancers with defects in the DNA damage response pathway.
Industry: Utilized in the development of new drugs targeting ataxia telangiectasia and Rad3-related kinase, contributing to the advancement of targeted cancer therapies.
Wirkmechanismus
Atr-IN-18 exerts its effects by inhibiting ataxia telangiectasia and Rad3-related kinase, a key player in the DNA damage response pathway. This inhibition prevents the phosphorylation of downstream substrates such as checkpoint kinase 1, leading to cell cycle arrest and apoptosis in cancer cells with defective DNA repair mechanisms . The molecular targets and pathways involved include the stabilization of replication forks and the prevention of DNA damage repair, making it particularly effective against tumors with high replication stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AZD6738 (Ceralasertib): Another potent inhibitor of ataxia telangiectasia and Rad3-related kinase, with similar anti-tumor activity and mechanism of action.
Uniqueness
Atr-IN-18 is unique due to its high potency and selectivity for ataxia telangiectasia and Rad3-related kinase, with an IC50 of 0.69 nanomolar. Its ability to induce cell cycle arrest and apoptosis in cancer cells with defective DNA repair mechanisms makes it a promising candidate for targeted cancer therapy. Additionally, its oral bioavailability and favorable pharmacokinetic properties enhance its potential for clinical use.
Eigenschaften
Molekularformel |
C19H22F3N7O5S |
|---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
(3R)-3-methyl-4-[3-methylsulfonyl-10-(1H-pyrazol-5-yl)-3,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-7-yl]morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H21N7O3S.C2HF3O2/c1-11-10-27-8-7-22(11)16-12-4-6-23(28(2,25)26)15(12)13-9-19-24(17(13)20-16)14-3-5-18-21-14;3-2(4,5)1(6)7/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,18,21);(H,6,7)/t11-;/m1./s1 |
InChI-Schlüssel |
JJRBAXQOFLQKDM-RFVHGSKJSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







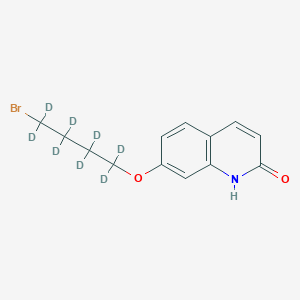
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
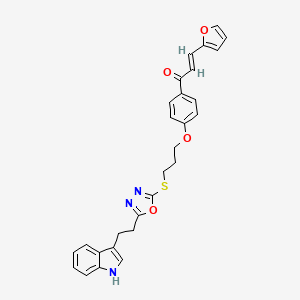


![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)

